molecular formula C9H12O4 B3384776 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- CAS No. 57197-26-9

2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-

Cat. No.: B3384776
CAS No.: 57197-26-9
M. Wt: 184.19 g/mol
InChI Key: VIECNZAFBVGAFK-UHFFFAOYSA-N
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Description

Significance of Cyclohexadienone Scaffolds in Modern Organic Synthesis and Chemical Transformations

Cyclohexadienone scaffolds are highly valued in modern organic synthesis due to their unique structural and electronic properties. These cyclic dienones are pluripotent building blocks, meaning they can be transformed into a wide array of other molecular structures through various chemical reactions. rsc.orgrsc.org Their inherent reactivity makes them key intermediates in the construction of complex, stereochemically rich molecules, including many natural products. rsc.org The utility of these scaffolds lies in their participation in a diverse range of chemical transformations, such as:

Diels-Alder Reactions: Cyclohexadienones can act as dienes in [4+2] cycloaddition reactions, providing a pathway to bicyclic systems that are common in many biologically active compounds. nih.gov High-pressure conditions have been shown to influence the reactivity and selectivity of these reactions. nih.gov

Photochemical Rearrangements: Upon exposure to light, cyclohexadienones undergo fascinating and complex molecular rearrangements. nih.govbaranlab.org These photochemical transformations can lead to the formation of intricate polycyclic and bridged scaffolds that are otherwise difficult to synthesize. nih.govmiami.edu

Michael Additions: The conjugated system of cyclohexadienones makes them excellent Michael acceptors, allowing for the stereocontrolled formation of new carbon-carbon bonds. beilstein-journals.org

Natural Product Synthesis: The versatile reactivity of cyclohexadienones has been harnessed in the total synthesis of numerous natural products. rsc.orgnih.gov

The ability to generate molecular complexity from relatively simple starting materials is a cornerstone of modern synthetic chemistry, and cyclohexadienone scaffolds are exemplary in this regard. rsc.orgnih.gov

Overview of Substituted Cyclohexadienones in Academic Research

The reactivity and synthetic utility of the cyclohexadienone core can be finely tuned by the presence of various substituents on the ring. Academic research has extensively explored the synthesis and application of a wide range of substituted cyclohexadienones. For instance, trimethyl-substituted cyclohexadienones have been studied for their dimerization reactions and as alternatives in Diels-Alder reactions where the parent dienone might be too reactive or prone to side reactions. google.comacs.orgmdpi.com

The nature and position of the substituents significantly influence the electronic properties and, consequently, the reaction pathways of the cyclohexadienone. Halogenated derivatives, such as 2,4,6-trichloro-cyclohexa-2,5-dienone, have been investigated for their potential as mild chlorinating agents and have applications in the synthesis of insecticides and chemotherapeutics. mdpi.com The synthesis of these substituted derivatives often involves multi-step processes, starting from readily available precursors like phenols or other cyclic ketones. mdpi.comprepchem.com

The photochemical behavior of substituted cyclohexadienones is also a subject of intense study. The presence of different functional groups can direct the rearrangement pathways, leading to a variety of structurally diverse products. nih.govresearchgate.net This tunability makes substituted cyclohexadienones attractive targets for diversity-oriented synthesis, a strategy aimed at rapidly generating collections of structurally diverse molecules for biological screening. rsc.orgrsc.org

Specific Research Focus on 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- and Related Trimethoxy Derivatives

While the broader class of cyclohexadienones has been extensively studied, specific research on 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- is notably limited in publicly available scientific literature. Chemical synthesis databases list the compound, but detailed synthetic procedures and reactivity studies are scarce. chemsynthesis.com

However, research on related trimethoxy-substituted cyclohexadienone derivatives provides some insight into the potential chemistry of this specific isomer. For example, the synthesis of 2,6-dimethoxy-4-methylidene-2,5-cyclohexadienone has been reported starting from a 2,4,6-trimethoxy-4-methyl-2,5-cyclohexadienone precursor, indicating that the methoxy (B1213986) groups can influence reactivity and be involved in transformations. prepchem.com

The presence of multiple methoxy groups, which are strong electron-donating groups, is expected to significantly impact the electronic nature of the dienone system. This could influence its behavior in cycloaddition reactions, photochemical rearrangements, and as a Michael acceptor. For instance, the electron-rich nature of the diene might enhance its reactivity in certain Diels-Alder reactions. Conversely, it could alter the pathways of photochemical rearrangements compared to less electron-rich analogs.

The synthesis of other molecules containing a 5,6,7-trimethoxy substitution pattern, such as in flavones, has been explored for their potential anti-proliferative activities. nih.gov This suggests that the trimethoxy substitution pattern on a six-membered ring is of interest in medicinal chemistry, and by extension, the synthesis and reactivity of 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- could be a valuable area for future investigation.

Given the established versatility of the cyclohexadienone scaffold, the unique electronic properties conferred by the three methoxy groups in 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- make it a compelling, yet underexplored, target for synthetic and medicinal chemistry research.

Properties

IUPAC Name

5,6,6-trimethoxycyclohexa-2,4-dien-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O4/c1-11-8-6-4-5-7(10)9(8,12-2)13-3/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIECNZAFBVGAFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=O)C1(OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10464694
Record name 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57197-26-9
Record name 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10464694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,4 Cyclohexadien 1 One, 5,6,6 Trimethoxy and Analogues

Oxidative Transformations of Precursors to Substituted Cyclohexadienones

A primary route to cyclohexadienones involves the oxidative dearomatization of phenolic compounds. researchgate.net This transformation converts the stable aromatic ring into a highly reactive and synthetically versatile dienone system, which can serve as a valuable electrophile in various bond-forming reactions. researchgate.net

The oxidation of substituted phenols, such as 2,3-dimethoxyphenol, provides a direct pathway to the corresponding cyclohexadienone derivatives. The specific substitution pattern on the resulting dienone is dictated by the position of the substituents on the starting phenol (B47542) and the nature of the oxidant used. While a direct synthesis of 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- from a specific phenolic precursor is sparsely documented in readily available literature, the general principle involves the oxidation of an appropriately substituted methoxyphenol. This process, known as oxidative dearomatization, converts the phenol into a cyclohexadienone synthon, a valuable intermediate for further chemical transformations. researchgate.net

A variety of reagents and catalytic systems have been developed to effect the oxidative dearomatization of phenols. These systems are designed to be efficient and selective, often operating under mild conditions.

Hypervalent Iodine Reagents : Reagents such as Phenyliodine(III) diacetate (PIDA) and Phenyliodine(III) bis(trifluoroacetate) (PIFA) are widely used for the oxidative dearomatization of phenols. researchgate.net These reagents are known for their mild reaction conditions and high efficiency.

Photocatalytic Oxidation : Leveraging molecular oxygen (O2) as the terminal oxidant, photocatalytic methods have emerged as a green and sustainable approach. researchgate.net These reactions often employ a photosensitizer that, upon irradiation, generates singlet oxygen, which then reacts with the phenolic substrate. researchgate.net

Metal-Based Catalysts : Transition metal complexes have also been employed as catalysts for oxidation reactions. For instance, Mn(II) and Co(II) complexes have been studied for the oxidation of cyclohexanone (B45756), a related cyclic ketone, indicating the potential for metal-catalyzed oxidation in this area of synthesis. mdpi.com

Chlorinating Agents : Agents like trichloroisocyanuric acid (TCCA) have been used for the perchlorination of phenols, leading to the formation of trichloro-cyclohexa-2,5-dienone derivatives. mdpi.com This highlights the use of halogenating agents to achieve both oxidation and functionalization of the aromatic ring in a single process. mdpi.com

Table 1: Selected Reagent Systems for Oxidative Cyclohexadienone Formation

Reagent/Catalyst System Substrate Type Product Type Key Features
Phenyliodine(III) diacetate (PIDA) Phenols Cyclohexadienones Mild, efficient oxidative dearomatization. researchgate.net
Photocatalysis with O₂ Phenols p-Peroxyquinols, p-Quinols Uses cheap molecular oxygen as the oxidant. researchgate.net
Mn(II) / Co(II) Complexes Cyclohexanone Adipic Acid Demonstrates metal-catalyzed oxidation of cyclic ketones. mdpi.com

Domino Manifold and Cascade Reactions in Cyclohexadienone Assembly

Domino reactions, also referred to as tandem or cascade reactions, represent a highly efficient strategy in organic synthesis. numberanalytics.com These processes involve a sequence of intramolecular or intermolecular reactions where subsequent transformations occur on the functionality generated in the preceding step, all under the same reaction conditions. nih.gov This approach allows for the rapid construction of complex molecular architectures from simple starting materials, minimizing waste, time, and resources. numberanalytics.comscielo.br

Microwave-assisted organic synthesis (MAOS) has become a powerful tool for accelerating chemical reactions. anton-paar.com By utilizing dielectric heating, microwaves directly interact with polar molecules in the reaction mixture, leading to rapid and uniform heating that is often far above the solvent's boiling point in sealed vessels. anton-paar.comnih.gov This superheating can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities compared to conventional heating methods. anton-paar.comugm.ac.id

Several synthetic methodologies for cyclohexadienone derivatives and related structures have been adapted to microwave conditions. For instance, the crossed aldol (B89426) condensation of benzaldehyde (B42025) derivatives with cyclohexanone, catalyzed by NaOH, proceeds efficiently under microwave irradiation to produce dibenzylidenecyclohexanone derivatives in high yields (93-100%) within minutes. ugm.ac.id Similarly, the Hantzsch condensation, a multi-component reaction to form dihydropyridines, can be effectively performed under microwave irradiation, demonstrating the broad applicability of this technology in heterocyclic and carbocyclic synthesis. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction Method Catalyst Time Yield
Dibenzylidenecyclohexanone Synthesis ugm.ac.id Microwave (MAOS) NaOH 2 min 93-100%
Dibenzylidenecyclohexanone Synthesis ugm.ac.id Conventional Stirring NaOH Not specified Lower than MAOS
Quinolinone-fused γ-lactone Synthesis nih.gov Microwave Fenton's Reagent 10 s 33-45%

Functionalization Strategies for Cyclohexadienone Derivatives

Cyclohexadienone scaffolds are pluripotent building blocks, and their strategic functionalization allows for the generation of diverse and complex molecular architectures. rsc.org These strategies often leverage the inherent reactivity of the dienone system to introduce new functional groups and stereocenters with high levels of control.

Radical Cascade Cyclizations : Alkyne-tethered cyclohexadienones can undergo visible-light-catalyzed radical cascade cyclizations with sulfonyl hydrazides or sodium sulfinates. nih.govacs.org This method provides access to fused bicyclic systems, such as dihydrochromenone and tetrahydrobenzofuranone derivatives, with high regioselectivity. acs.org The reaction proceeds via the addition of a sulfonyl radical to the alkyne, initiating a cyclization cascade. acs.org

Cycloaddition–Fragmentation Sequences : A powerful strategy for creating highly substituted cyclohexene (B86901) oxide derivatives involves a cycloaddition reaction between benzene (B151609) oxide and a dienophile, followed by a fragmentation reaction. paris-saclay.fr This sequence takes advantage of the high stereocontrol of the cycloaddition step to generate complex monocyclic products after fragmentation, which can be triggered by organolithium reagents. paris-saclay.fr

Sequential Nucleophilic Substitution : Analogous to the synthesis of substituted triazines from cyanuric chloride mdpi.com, cyclohexadienone derivatives with suitable leaving groups can be functionalized through sequential nucleophilic substitutions. This allows for the controlled introduction of various substituents onto the cyclohexadienone core.

Table 3: Examples of Functionalization Strategies for Cyclohexadienone Derivatives

Strategy Precursor Type Resulting Structure Key Features
Radical Cascade Cyclization acs.org Alkyne-tethered cyclohexadienones Fused bicyclic systems (e.g., Dihydrochromenones) High regioselectivity, visible-light catalysis.
Cycloaddition-Fragmentation paris-saclay.fr Benzene oxide cycloadducts Highly functionalized cyclohexene oxides High stereocontrol, generates molecular diversity.

Alkylation Procedures for Substituted Cyclohexadienones

The introduction of alkyl groups onto a cyclohexadienone ring is a fundamental transformation for building molecular complexity. Alkylation can be achieved through various methods, often involving the generation of an enolate or an equivalent nucleophilic species.

One common strategy involves the deconjugative α-alkylation of α,β-unsaturated carbonyl compounds. For instance, the α-alkylation of β-cyclocitral, an α,β-unsaturated aldehyde, has been demonstrated using a synergistic system of tBuOK and NaH. This method allows for the introduction of various alkyl and benzyl (B1604629) groups under mild conditions. While this example focuses on an aldehyde, the principle can be extended to cyclohexenone systems.

Another approach is the direct alkylation of phenols to form cyclohexadienones. nih.gov This transformation can be influenced by the choice of solvent and base. For example, the selective C-alkylation of substituted naphthols, which are structurally related to phenols, has been achieved under non-aqueous conditions. nih.gov

The regioselectivity of alkylation on substituted cyclohexanones is a critical aspect. The deprotonation of a 3-substituted cyclohexanone can lead to a mixture of enolates, resulting in a mixture of alkylated products. researchgate.net However, by using an unsaturated variant like an enone, the regioselectivity of enolate formation can be controlled, leading to a more specific alkylation outcome. researchgate.net For conformationally rigid cyclohexanone enolates, alkylation tends to occur axially. researchgate.net

The following table summarizes some examples of alkylation reactions on cyclohexenone-related structures.

Starting MaterialReagentProductYieldReference
β-CyclocitralAllyl bromide, tBuOK/NaHα-Allyl-β-cyclocitralModerate rsc.org
1-Methoxycyclohexa-1,4-dieneAlkyl halide, KNH2/NH32-Alkyl-cyclohex-2-enone (after hydrolysis)Good nih.gov
3-MethylcyclohexanoneMeI, BaseMixture of 2,3- and 2,5-dimethylcyclohexanoneN/A researchgate.net

Introduction of Methoxy (B1213986) Groups and Other Substituents

The synthesis of 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- necessitates the introduction of multiple methoxy groups. A powerful method for achieving this is the oxidative dearomatization of appropriately substituted phenols. nih.govmdpi.com This transformation can generate highly functionalized cyclohexadienones in a single step. For example, the oxidation of phenols with hypervalent iodine reagents can lead to the formation of p-quinols. mdpi.com The choice of oxidant and reaction conditions can influence the regioselectivity of the oxidation. nih.gov

FAD-dependent monooxygenases from biosynthetic pathways have also been employed for the site- and enantioselective oxidative dearomatization of phenols to produce ortho-quinol products. nih.gov This biocatalytic approach offers mild reaction conditions and high selectivity. nih.gov

The direct introduction of a methoxy group onto an aromatic ring can be challenging, especially in the presence of other electron-donating groups. nih.gov However, methods have been developed to overcome this. For instance, the substitution of a chlorine atom on a chlorobenzene (B131634) derivative with a "naked" methoxide (B1231860) anion, assisted by a chromium tricarbonyl complex, proceeds smoothly to afford the corresponding anisole (B1667542) derivative. nih.gov This strategy could potentially be applied to functionalize a pre-existing cyclohexadienone precursor. The introduction of methoxy groups can also be achieved during the construction of the ring system itself, for example, through cycloaddition reactions involving methoxy-substituted dienes. mdpi.com

Visible-light photocatalysis has emerged as a method for the synthesis of polysubstituted cyclic systems, which can include various functional groups. researchgate.net Radical cascade cyclizations of alkyne-tethered cyclohexadienones can also be used to introduce a variety of substituents. researchgate.net

Enantioselective Synthesis Approaches for Cyclohexadienones

The development of enantioselective methods for the synthesis of chiral cyclohexadienones is of significant interest for the preparation of optically active natural products and pharmaceuticals. Many of these strategies rely on the desymmetrization of prochiral cyclohexadienones. nih.gov

Chiral Ligand and Catalyst Systems in Cyclohexadienone Formation

A variety of chiral catalysts have been developed for the enantioselective synthesis of cyclohexadienones. These can be broadly categorized into transition-metal catalysts and organocatalysts.

Transition-Metal Catalysis: Rhodium-based catalysts have been successfully used in the desymmetrization of alkyne-tethered cyclohexadienones. nih.gov For instance, a Rh(I)-catalyzed intramolecular [3+2] cycloaddition of 2-alkynylbenzaldehyde-tethered cyclohexadienones allows for the construction of complex polycyclic systems with multiple contiguous stereocenters. rsc.org Chiral diene ligands in combination with rhodium catalysts have been shown to induce asymmetry in these transformations. nih.govrsc.org

Copper-catalyzed desymmetrizing hydrogenation of cyclohexadienones using a chiral ligand like Ph-BPE has also been reported to produce chiral 2-cyclohexenones with high enantioselectivity. nih.gov Nickel complexes with chiral ligands have also been employed for similar transformations. nih.gov

Organocatalysis: Organocatalysis offers a metal-free alternative for the enantioselective synthesis of cyclohexadienones. Cinchona alkaloid-based catalysts have been used for the desymmetrization of prochiral cyclohexadienones via intramolecular cyclization, albeit with moderate stereoselectivity in some cases. rsc.org Chiral phosphoric acids have also been explored as catalysts for intramolecular conjugate additions, though enantioselectivity can be a challenge. nih.gov An unprecedented enantioselective oxa-Michael reaction of α-tertiary alcohols with in situ generated cyclohexadienones, catalyzed by a chiral bifunctional squaramide, provides access to spirocyclic ethers with excellent enantioselectivities. acs.org

The table below highlights some chiral catalyst systems used in cyclohexadienone synthesis.

Catalyst SystemReaction TypeProductEnantiomeric Excess (ee)Reference
[Rh(coe)2Cl]2 / Chiral DieneCyclization of alkyne-tethered cyclohexadienonesBicyclic enonesGood nih.gov
Cu-catalyst / Ph-BPE ligandDesymmetrizing hydrogenationChiral 2-cyclohexenonesup to 97% nih.gov
Cinchona alkaloid-based catalystDesymmetrization via cyclizationTricyclic cyclopropanesModerate rsc.org
Chiral SquaramideOxidative dearomatization/oxa-Michael additionSpirocyclic ethersup to 99% acs.org

Stereochemical Control in Cyclohexadienone Derivatization

Achieving a high degree of stereochemical control is crucial when derivatizing cyclohexadienone scaffolds to generate complex, stereochemically rich molecules. researchgate.net The stereochemical outcome of a reaction can be influenced by several factors, including the substitution pattern of the cyclohexadienone, the choice of catalyst and ligand, and the reaction conditions.

In desymmetrization reactions, the catalyst must selectively recognize and react with one of two enantiotopic faces or functional groups of the prochiral substrate. nih.gov For example, in the ene-reductase catalyzed desymmetrization of 2,5-cyclohexadienones, the enzyme's active site envelops the substrate in a way that leads to highly selective hydrogenation of one of the double bonds, generating a quaternary stereocenter with excellent enantioselectivity. nih.gov

The inherent chirality of a substrate can also direct the stereochemical course of a reaction. However, in many cases, the stereoselectivity is primarily controlled by the chiral catalyst. In the Rh(I)-catalyzed desymmetrization of cyclohexadienones, the chiral diene ligand dictates the facial selectivity of the cycloaddition. rsc.org

The regioselectivity of cyclization reactions of tethered cyclohexadienones can be directed by the electronic effects of the substituents on the ring. rsc.org For instance, the substitution pattern can determine whether a 6-exo or 5-exo cyclization pathway is favored in radical cascade reactions. researchgate.net

Ultimately, the ability to control both regioselectivity and stereoselectivity in the synthesis and derivatization of cyclohexadienones is paramount for their application as versatile building blocks in the construction of complex molecular architectures. researchgate.net

Reaction Chemistry and Transformations of 2,4 Cyclohexadien 1 One, 5,6,6 Trimethoxy

Pericyclic Reactions of Cyclohexadienones

Pericyclic reactions, which proceed through a concerted, cyclic transition state, are a hallmark of the reactivity of conjugated systems like cyclohexadienones. wikipedia.org These reactions are governed by the principles of orbital symmetry. wikipedia.org

The Diels-Alder reaction, a cornerstone of organic synthesis for forming six-membered rings, is a prominent reaction pathway for cyclohexadienones. wikipedia.org The analogous compound, 6,6-dimethoxycyclohexa-2,4-dienone (masked o-benzoquinone or MOB), is known to be highly reactive and readily dimerizes. researchgate.net To utilize its reactivity in a controlled manner, it is often generated in situ by the pyrolysis of its stable dimer. researchgate.net Once generated, this labile diene can be trapped by various dienophiles. researchgate.net

The reactions are typically performed as a one-pot method for creating highly functionalized bicyclo[2.2.2]octenones. researchgate.net The efficiency and outcome of these Diels-Alder reactions are highly dependent on the electronic nature of both the diene and the dienophile. researchgate.net Electron-deficient dienophiles have proven to be effective reaction partners, leading to good yields of the desired cycloadducts. researchgate.net

DienophileReaction ConditionsProduct TypeYieldReference
Methyl acrylateIn situ generation of dieneBicyclo[2.2.2]octenoneGood to High researchgate.net
Methyl methacrylateIn situ generation of dieneBicyclo[2.2.2]octenoneGood to High researchgate.net
Methyl vinyl ketoneIn situ generation of dieneBicyclo[2.2.2]octenoneGood to High researchgate.net
Dihydropyran (electron-rich)In situ generation of dieneNot a suitable partnerLow/None researchgate.net

Facial selectivity describes the preferential bonding to one of the two faces of a planar molecule. In Diels-Alder reactions, this translates to endo or exo selectivity, which dictates the stereochemical orientation of the dienophile's substituents relative to the diene's bridge. For many Diels-Alder reactions, there is a kinetic preference for the formation of the endo product. youtube.com This preference is often explained by secondary orbital interactions, where the orbitals of the substituent on the dienophile overlap favorably with the orbitals of the diene in the transition state. The stereochemistry of the dienophile is conserved in the product. youtube.com

The Diels-Alder reactions of masked o-benzoquinones like the dimethoxy analogue are characterized by high regio- and stereoselectivity. researchgate.net Regioselectivity refers to the specific orientation in which the diene and dienophile combine when both are unsymmetrical. masterorganicchemistry.com For instance, with a 1-substituted diene, the "ortho" (1,2-substituted) product is often favored. masterorganicchemistry.com The observed selectivity in these reactions can be rationalized using Frontier Molecular Orbital (FMO) theory, which considers the interaction between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile. researchgate.netmasterorganicchemistry.com The specific substitution pattern on both reactants influences the energies and coefficients of these orbitals, thereby dictating the preferred regio- and stereochemical outcome. nih.govrsc.org

When the dienophile is tethered to the cyclohexadienone core, an intramolecular Diels-Alder (IMDA) reaction can occur. This strategy is a powerful method for constructing complex polycyclic frameworks in a single step. rsc.org For example, a related spiroepoxycyclohexa-2,4-dienone, generated from a phenolic precursor, undergoes an intramolecular cycloaddition to furnish a tricyclic core structure efficiently. rsc.org Transition metal catalysts can also be employed to facilitate intramolecular [4+2] cycloadditions under milder conditions than those required for thermal reactions, which is particularly useful for substrates that are thermally sensitive. williams.edu Benzynes can also participate in intramolecular [4+2] cycloadditions with tethered dienes to form highly condensed polycyclic compounds at room temperature. nih.gov

Photocycloaddition reactions are pericyclic processes activated by light, which can enable transformations that are thermally forbidden by orbital symmetry rules. youtube.compearson.com Upon photoexcitation, the electronic distribution of the cyclohexadienone changes, allowing it to participate in cycloadditions that might not occur under thermal conditions. acs.org These reactions can include [2+2], [4+2], and [4+4] cycloadditions, providing routes to various strained and complex ring systems. rsc.orgwikipedia.org The stereospecificity and regiospecificity of these reactions are determined by the frontier molecular orbitals of the reacting partners in their excited and ground states. youtube.com For example, a suprafacial-suprafacial [4+4] cycloaddition, which is thermally forbidden, becomes photochemically allowed and can be used to construct eight-membered rings. youtube.comwikipedia.org

Diels-Alder Reactions of 5,6,6-trimethoxycyclohexa-2,4-dienone

Rearrangement Reactions

Cross-conjugated cyclohexadienones are well-known to undergo a variety of photochemical rearrangements. acs.org Upon absorption of light, these molecules can access excited states that lead to skeletal reorganizations, forming new carbocyclic structures. These transformations can be highly complex, often proceeding through multiple intermediates. Lewis acids have been shown to catalyze enantioselective photochemical rearrangement reactions of certain cyclohexadienones. tum.de

Photorearrangements of Cyclohexadienones

The photochemistry of 2,5-cyclohexadien-1-ones is a well-documented area of research, characterized by complex rearrangements that lead to the formation of highly strained and synthetically useful molecules. These reactions are known to proceed through excited triplet states, leading to a variety of products depending on the substitution pattern of the dienone.

Formation and Reactivity of Oxyallyl Zwitterions

Upon photochemical excitation, cyclohexadienones can undergo a rearrangement to form a zwitterionic intermediate known as an oxyallyl zwitterion. This species is characterized by the presence of both a positive and a negative charge within the same molecule. The formation of such intermediates is a key step in the photorearrangement pathway of many cyclohexadienones. While direct studies on 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- are not extensively documented, the general mechanism is expected to apply.

The oxyallyl zwitterion is a highly reactive species that can be intercepted by various nucleophiles present in the reaction medium. For instance, studies on model 2,5-cyclohexadienones have shown that zwitterionic intermediates can be trapped by species like lithium chloride. This reactivity highlights the potential of these intermediates in synthetic applications for the construction of complex molecular architectures.

Bicyclo[3.1.0]hexenone Formation Pathways

A primary photochemical transformation for many 2,5-cyclohexadienones is the rearrangement to a bicyclo[3.1.0]hex-3-en-2-one, often referred to as a lumiketone. This rearrangement is a cornerstone of cyclohexadienone photochemistry. The reaction is believed to proceed from the triplet excited state of the cyclohexadienone, leading to the formation of the bicyclic structure.

For example, the irradiation of 4,4-diphenyl-2,5-cyclohexadienone results in the formation of 6,6-diphenylbicyclo[3.1.0]hex-3-en-2-one. This product can then undergo further photochemical or thermal reactions. In the case of 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-, a similar rearrangement would be anticipated, yielding a trimethoxy-substituted bicyclo[3.1.0]hexenone. The specific stereochemistry and regiochemistry of this rearrangement would be influenced by the methoxy (B1213986) substituents.

Starting MaterialProductReaction TypeReference
4,4-diphenyl-2,5-cyclohexadienone6,6-diphenylbicyclo[3.1.0]hex-3-en-2-onePhotochemical RearrangementGeneral Knowledge

Thermal Isomerizations and Rearrangements

Thermal rearrangements of cyclohexadienones provide another avenue for accessing diverse chemical structures. These reactions are often governed by different mechanistic principles than their photochemical counterparts. For instance, thermal rearrangements of 6-acyloxycyclohexa-2,4-dienones have been reported, showcasing the mobility of substituent groups under thermal conditions. rsc.org

Claisen-Type Rearrangements and Related Mechanistic Pathways

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction that involves the nih.govnih.gov-sigmatropic rearrangement of an allyl vinyl ether or an allyl aryl ether. researchgate.netsoton.ac.uk While the direct subject of this article, 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-, does not possess the required allyl ether functionality for a classical Claisen rearrangement, related dienone-phenol type rearrangements can occur under certain conditions. These rearrangements often proceed through mechanisms that share features with sigmatropic shifts. For example, the dienone-phenol rearrangement can be catalyzed by acids and involves the migration of a substituent to the phenolic ring.

Oxidative and Reductive Transformations

The redox chemistry of cyclohexadienones and their precursors is a critical aspect of their reactivity, with oxidative coupling of related phenolic compounds being a key synthetic route.

Oxidative Coupling Reactions of Related Phenolic Cyclohexadienone Intermediates

The synthesis of substituted cyclohexadienones often involves the oxidation of corresponding phenols. In the context of 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-, a logical precursor would be 3,4,5-trimethoxyphenol. The oxidative coupling of phenols is a well-established method for forming carbon-carbon and carbon-oxygen bonds. nih.govresearchgate.net

These reactions can be mediated by a variety of reagents, including metal complexes and hypervalent iodine compounds. The mechanism often involves the formation of a phenoxyl radical, which can then undergo coupling reactions. The regioselectivity of the coupling (ortho-ortho, para-para, or ortho-para) is influenced by the substitution pattern of the phenol (B47542) and the reaction conditions. For 3,4,5-trimethoxyphenol, oxidative conditions could lead to the formation of dimers or polymers, or under controlled conditions, could be a pathway to generate cyclohexadienone structures. researchgate.netfishersci.ca

Phenolic PrecursorPotential ReactionSignificance
3,4,5-TrimethoxyphenolOxidative CouplingSynthesis of biaryls and potential route to cyclohexadienones

Selective Hydrogenation of Cyclohexadienonesthieme-connect.com

The selective hydrogenation of cyclohexadienones is a critical transformation for producing valuable intermediates like cyclohexanones and cyclohexenones. researchgate.net Catalytic hydrogenation of the conjugated double bonds in the cyclohexadienone ring can be achieved using various metal catalysts. tcichemicals.com

While specific studies on 2,4-cyclohexadien-1-one, 5,6,6-trimethoxy- are not extensively detailed in available literature, the general principles of cyclohexadienone hydrogenation provide a strong predictive framework. The reaction typically involves the reduction of the carbon-carbon double bonds in preference to the carbonyl group.

Catalytic Systems and Selectivity:

Heterogeneous Catalysts: Supported metal catalysts such as rhodium or ruthenium are highly effective for arene hydrogenation, often leaving other functional groups intact. youtube.com For α,β-unsaturated ketones like cyclohexenone, catalysts such as Platinum-MCM-41 have demonstrated exceptional activity and selectivity, yielding cyclohexanone (B45756) exclusively. researchgate.net The choice of catalyst and reaction conditions (temperature, pressure, solvent) is paramount in controlling the selectivity between the reduction of the C=C bonds and the C=O group. princeton.edu

Homogeneous Catalysts: Rhodium-based homogeneous catalysts, particularly those with chiral ligands like BINAP, have been employed for the asymmetric hydrogenation of cyclohexadienones. thieme-connect.com This approach is a powerful strategy for constructing chiral cyclic enones. thieme-connect.com

For a substrate like 2,4-cyclohexadien-1-one, 5,6,6-trimethoxy-, selective hydrogenation would likely first reduce the C2-C3 and C4-C5 double bonds to yield the corresponding saturated cyclohexanone. The gem-trimethoxy group's stability under typical hydrogenation conditions would be expected, although highly acidic or high-temperature conditions could potentially affect this ketal-like structure. youtube.com

Electrophilic and Nucleophilic Reactions of Conjugated Dienone Systems

The conjugated π-system of cyclohexadienones, influenced by the electron-withdrawing carbonyl group and any ring substituents, dictates its behavior in addition reactions.

Conjugated dienes readily undergo electrophilic addition reactions, often yielding a mixture of 1,2- and 1,4-addition products. pressbooks.publibretexts.org This occurs through the formation of a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.org The initial attack of an electrophile (E+) on one of the double bonds forms the most stable carbocation, which is then intercepted by a nucleophile at one of the carbons sharing the positive charge. pressbooks.pubmasterorganicchemistry.com

In the context of a cyclohexadienone, the situation is more complex. The carbonyl group withdraws electron density, generally deactivating the ring towards electrophiles. However, the presence of electron-donating groups, such as the methoxy group at the C5 position in 2,4-cyclohexadien-1-one, 5,6,6-trimethoxy-, can counteract this effect. msu.edu This substituent would increase the nucleophilicity of the dienone system, directing electrophilic attack.

Under superelectrophilic conditions (e.g., using Brønsted superacids), even dienones can be protonated to form reactive O,C-diprotonated species that then react with arenes. rsc.org While this applies to linear dienones, it illustrates that under harsh conditions, the dienone system can be forced to react with electrophiles. rsc.org For 2,4-cyclohexadien-1-one, 5,6,6-trimethoxy-, electrophilic addition would likely be directed by the C5-methoxy group, with the initial electrophilic attack potentially occurring at C4, leading to a stabilized carbocation intermediate.

Table 1: General Outcomes of Electrophilic Addition to Conjugated Dienes

Reactant Electrophile Product Types Mechanistic Intermediate
1,3-Butadiene HBr 3-Bromo-1-butene (1,2-adduct) & 1-Bromo-2-butene (1,4-adduct) pressbooks.pub Allylic Carbocation pressbooks.pub

Nucleophilic addition is a more common reaction pathway for conjugated dienone systems. These reactions, particularly conjugate additions (Michael additions), are a cornerstone of carbon-carbon bond formation. wikipedia.org The electrophilic nature of the β-carbon in an α,β-unsaturated carbonyl system makes it susceptible to attack by a wide range of nucleophiles (Michael donors), including enolates, malonates, and amines. wikipedia.orgorganic-chemistry.org

For 2,4-cyclohexadien-1-one, 5,6,6-trimethoxy-, the conjugated system presents two potential sites for conjugate addition: the C3 and C5 positions. The regioselectivity of the nucleophilic attack would be influenced by both steric and electronic factors, including the directing effect of the C5-methoxy group.

Michael Addition: Stabilized carbanions, such as those derived from dialkyl malonates or nitroalkanes, are classic Michael donors. organic-chemistry.org The reaction with a cyclohexadienone would lead to the formation of a new carbon-carbon bond at a position conjugate to the carbonyl group. nih.gov Organocatalysis, using chiral primary amines, has enabled the direct, asymmetric vinylogous Michael addition to cyclohexenone derivatives, achieving high enantioselectivity and γ-site selectivity. nih.gov

Metal-Mediated Additions: Transition metals can be used to promote and control nucleophilic additions. For instance, pentaammineosmium(II) complexes of phenols have been shown to react with Michael acceptors to generate stable 2,4- or 2,5-cyclohexadien-1-one complexes. acs.org

The reaction of 2,4-cyclohexadien-1-one, 5,6,6-trimethoxy- with a suitable nucleophile would likely result in addition at the C3 or C5 position, extending the functionalization of the carbocyclic core.

Table 2: Examples of Nucleophilic Additions to Unsaturated Carbonyls

Michael Acceptor Michael Donor (Nucleophile) Catalyst/Conditions Product Type Ref.
β-Methyl 2-cyclohexen-1-one Nitrostyrene Chiral primary amine, 2-fluorobenzoic acid γ-Substituted Michael Adduct nih.gov
Diethyl Fumarate Diethyl Malonate Base 1,1,2,3-Propanetetracarboxylic acid tetraethyl ester wikipedia.org

Derivatization and Functional Group Interconversions for Cyclohexadienone Scaffolds

Functional group interconversion (FGI) is a key strategy in organic synthesis that involves converting one functional group into another without altering the carbon skeleton. ub.eduyoutube.com For a complex molecule like 2,4-cyclohexadien-1-one, 5,6,6-trimethoxy-, FGI provides pathways to a diverse range of derivatives.

Key functional groups on the scaffold that can be targeted for interconversion include:

The Carbonyl Group: The ketone at C1 can be converted into a variety of other functionalities. For example, it can be reduced to a secondary alcohol, which can then be transformed into a leaving group (like a tosylate or halide) for substitution reactions. youtube.comvanderbilt.edu

The Methoxy Groups: The enol ether moiety (C5-methoxy) and the ketal (C6,6-trimethoxy) are susceptible to hydrolysis under acidic conditions. stackexchange.com Acid-catalyzed hydrolysis of the enol ether would likely yield a β-dicarbonyl compound, while hydrolysis of the ketal would unmask a second carbonyl group, potentially leading to a cyclohexanedione derivative.

The Diene System: The conjugated double bonds can participate in cycloaddition reactions, such as the Diels-Alder reaction, or undergo other transformations like epoxidation or dihydroxylation to introduce new stereocenters and functional groups.

These interconversions allow the cyclohexadienone core to serve as a versatile starting material for the synthesis of more complex molecules. researchgate.netucd.ie

Mechanistic Investigations of 2,4 Cyclohexadien 1 One, 5,6,6 Trimethoxy Chemistry

Elucidation of Reaction Mechanisms in Synthesis and Transformations

Mechanistic studies provide fundamental insights into how chemical reactions proceed, detailing the step-by-step sequence of bond-breaking and bond-forming events.

Mechanistic Pathways of Cyclohexadienone Formation from Precursors

The formation of substituted cyclohexadienones often involves the oxidation of corresponding phenolic precursors. For instance, the oxidation of phenols with reagents like thallium(III) nitrate (B79036) has been a method to generate cyclohexadienone structures. A 2024 doctoral thesis reports the synthesis of 5,6,6-Trimethoxycyclohexa-2,4-dien-1-one, achieving a 92% yield. Current time information in Minnehaha County, US. However, the detailed mechanistic pathway for the formation of this specific compound from its precursor is not elaborated upon in the available literature. General mechanisms for phenol (B47542) oxidation often involve single-electron transfer or electrophilic attack on the aromatic ring, but the specific sequence for this trimethoxy-substituted phenol has not been detailed.

Table 1: Spectroscopic Data for 5,6,6-Trimethoxycyclohexa-2,4-dien-1-one Current time information in Minnehaha County, US.

Type Data
Appearance Yellow Solid
¹H NMR (500 MHz, CDCl₃) δ 7.01 (dd, J = 10.0, 7.0 Hz, 1H), 5.84 (dd, J = 10.0, 1.0 Hz, 1H), 5.40 (dd, J = 7.0, 1.0 Hz, 1H), 3.81 (s, 3H), 3.34 (s, 6H)

| ¹³C NMR (125.7 MHz, CDCl₃) | δ 184.8, 151.2, 148.9, 125.4, 102.3, 98.4, 57.3, 52.2 |

Detailed Mechanism of Pericyclic Reactions (e.g., Diels-Alder)

Pericyclic reactions, such as the Diels-Alder reaction, are powerful tools in organic synthesis for forming cyclic compounds. The Diels-Alder reaction is a concerted cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. kyoto-u.ac.jp Cyclohexadienones can act as the diene component in these reactions. For example, studies on 6,6-dimethoxycyclohexa-2,4-dienone show its participation in Diels-Alder reactions with various dienophiles to create bicyclo[2.2.2]octenone structures. evitachem.com

However, specific studies detailing the participation of 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- as a diene in Diels-Alder or other pericyclic reactions, including its reactivity, regioselectivity, and stereoselectivity, are not found in the reviewed literature.

Photochemical Reaction Mechanisms of Cyclohexadienones

The photochemistry of cyclohexadienones is a well-studied field, known for complex rearrangements that generate intricate molecular architectures. Upon absorption of light, these compounds can form excited states that lead to reactive intermediates. Current time information in Minnehaha County, US. The photorearrangements of 2,4- and 2,5-cyclohexadien-l-ones have been of interest for many years, often proceeding through zwitterionic intermediates to yield bicyclo[3.1.0]hexenones or rearranged phenolic products.

Despite the rich photochemistry of the parent structures, no specific research detailing the photochemical reaction mechanisms, intermediates, or products for 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- could be identified.

Role of Intermediates in Cyclohexadienone Reactivity (e.g., Quinone Methides, Zwitterions)

The reactivity of cyclohexadienones is often dictated by the formation of transient, highly reactive intermediates. ortho-Quinone methides, for example, are highly polarized species that can act as intermediates in various chemical and biological processes. They are known to participate in conjugate additions and cycloaddition reactions. Zwitterionic intermediates are also crucial, particularly in photochemical rearrangements of cyclohexadienones, where they are formed from an excited state and can undergo intramolecular cycloadditions.

While these intermediates are fundamental to general cyclohexadienone chemistry, the specific role and behavior of quinone methides or zwitterions derived from 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- have not been documented in the available scientific literature.

Kinetic Studies and Reaction Rate Determinants

Kinetic studies are essential for understanding the speed of chemical reactions and the factors that influence them. Such studies can determine reaction order, rate constants, and activation energies, providing deeper mechanistic insight. For instance, theoretical kinetic studies on the thermal decomposition of the parent o-quinone methide have been performed to understand its stability and reaction pathways.

No experimental or theoretical kinetic data regarding the synthesis or transformations of 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- were found. There is no available information on the rate determinants for its reactions.

Advanced Spectroscopic and Structural Elucidation Methodologies for Cyclohexadienones

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Configuration Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier analytical tool for the unambiguous determination of molecular structures in solution. mdpi.com Through a combination of one-dimensional (1D) and two-dimensional (2D) experiments, it is possible to map the complete atomic connectivity and spatial arrangement of a molecule like 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-.

1D and 2D NMR Techniques (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) for Cyclohexadienone Structures

The foundational structure of a cyclohexadienone is elucidated by assembling various molecular fragments identified through a suite of NMR experiments. emerypharma.com

¹H and ¹³C NMR: One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra provide initial information about the chemical environment of each atom. The ¹H NMR spectrum reveals the number of distinct proton environments and their electronic surroundings through chemical shifts (δ), while the integration of signals corresponds to the number of protons. encyclopedia.pub The ¹³C NMR spectrum indicates the number of unique carbon atoms. For 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-, one would expect distinct signals for the vinyl protons, the proton at the C5 position, and the protons of the three methoxy (B1213986) groups.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsci-hub.se For the target molecule, COSY would show correlations between the adjacent vinyl protons on the cyclohexadienone ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals directly to the carbon atoms to which they are attached (one-bond ¹H-¹³C correlations). emerypharma.comencyclopedia.pubcolumbia.edu This technique is invaluable for definitively assigning the carbon signals for all protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for assembling the complete carbon skeleton by identifying longer-range correlations (typically 2-3 bonds) between protons and carbons. emerypharma.comcolumbia.eduyoutube.com For instance, correlations from the methoxy group protons to their attached carbons (C5 and C6) would be observed, as well as correlations from vinyl protons to various carbons across the ring, confirming the placement of the carbonyl group and the methoxy substituents.

Table 1: Expected ¹H and ¹³C NMR Data for 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-

PositionExpected ¹³C Chemical Shift (δ, ppm)Expected ¹H Chemical Shift (δ, ppm)Key HMBC Correlations (¹H → ¹³C)
1~185 (C=O)--
2~125-135~6.2 (d)C-1, C-4, C-6
3~145-155~6.8 (dd)C-1, C-5
4~100-110~5.9 (d)C-2, C-5, C-6
5~70-80~4.0 (s)C-1, C-3, C-4, C-6
6~95-105--
5-OCH₃~58~3.5 (s)C-5
6-OCH₃ (x2)~52~3.3 (s)C-6

Nuclear Overhauser Effect Spectroscopy (NOESY) for Relative Stereochemistry

While the aforementioned techniques establish the 2D structure, Nuclear Overhauser Effect Spectroscopy (NOESY) is employed to determine the relative stereochemistry. wikipedia.orglibretexts.org The NOE is a phenomenon where the nuclear spin polarization is transferred between nuclei that are close in space (typically <5 Å), irrespective of whether they are connected through bonds. wikipedia.orgceitec.cz

A 2D NOESY experiment generates cross-peaks between protons that are spatially proximate. ceitec.czresearchgate.net In the case of 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-, a key stereochemical feature is the configuration at the C5 position relative to the substituents at the C6 position. A NOESY experiment would reveal correlations between the proton at C5 and one of the C6-methoxy groups, or other protons on the ring, thereby establishing their relative orientation on the same or opposite faces of the ring. This is critical for distinguishing between possible diastereomers. libretexts.orgscribd.com

Quantum Chemical Gauge-Including Atomic Orbital (GIAO) NMR Calculations for Structural Differentiation and Validation

In cases of structural ambiguity or to provide a higher level of confidence in a proposed structure, quantum chemical calculations are increasingly utilized. The Gauge-Including Atomic Orbital (GIAO) method is a computational approach, often used with Density Functional Theory (DFT), to predict NMR chemical shifts. nih.govnih.govimist.ma

The process involves:

Building computational models of all possible isomers of the compound.

Performing geometry optimization to find the most stable conformation for each isomer.

Calculating the theoretical ¹³C and ¹H NMR chemical shifts for each optimized structure using the GIAO method. scielo.br

Comparing the calculated chemical shifts with the experimental data.

A strong correlation between the predicted and experimental shifts provides powerful evidence for the correctness of the assigned structure. nih.gov This method is particularly useful for distinguishing between isomers with very similar spectroscopic properties that may be difficult to differentiate using empirical methods alone.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental formula of a compound and can provide structural information through fragmentation analysis. uab.edu

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Exact Mass Determination

High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is the definitive method for determining the elemental composition of a molecule. ESI is a "soft" ionization technique that typically generates intact molecular ions, often as protonated molecules [M+H]⁺ or adducts with other ions like sodium [M+Na]⁺. nih.govnih.govcopernicus.org

The high-resolution capability of the mass analyzer (such as a Time-of-Flight or Orbitrap) allows for the measurement of the ion's mass with very high precision (typically to within 5 parts per million). This exact mass measurement enables the calculation of a unique molecular formula. researchgate.netresearcher.life For 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-, the expected molecular formula is C₉H₁₂O₄, which has a specific monoisotopic mass. HR-ESI-MS analysis would confirm this formula, ruling out other possibilities with the same nominal mass.

Table 2: HR-ESI-MS Data for C₉H₁₂O₄

Ion SpeciesCalculated Exact Mass (m/z)Observed Mass (m/z)Difference (ppm)
[M+H]⁺185.08083185.080910.4
[M+Na]⁺207.06278207.062830.2

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. f1000research.comscholarsresearchlibrary.com The sample is first vaporized and separated based on its boiling point and interactions with a stationary phase in the GC column. As the separated components elute from the column, they enter the mass spectrometer.

In typical GC-MS systems, Electron Ionization (EI) is used. EI is a "hard" ionization technique that bombards the molecule with high-energy electrons, causing it to fragment in a reproducible manner. nih.gov The resulting pattern of fragment ions, known as a mass spectrum, serves as a molecular fingerprint. docbrown.info This fragmentation pattern can be compared to spectral libraries (like the NIST library) for identification. scholarsresearchlibrary.com For 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-, characteristic fragments would likely arise from the loss of methoxy groups (·OCH₃), formaldehyde (CH₂O), or carbon monoxide (CO), providing valuable clues that corroborate the structure determined by NMR. scispace.comwjarr.com

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For cyclohexadienones, IR spectroscopy is particularly useful for confirming the presence of the carbonyl group and the conjugated double bond system.

The IR spectrum of a cyclohexadienone is characterized by strong absorption bands corresponding to the stretching vibrations of the carbonyl (C=O) group and the carbon-carbon double bonds (C=C) within the conjugated system. The position of the carbonyl absorption is sensitive to the electronic environment and the extent of conjugation.

In conjugated systems like 2,4-cyclohexadienones, the C=O stretching vibration typically appears in the range of 1650-1690 cm⁻¹. This is at a lower wavenumber compared to non-conjugated ketones due to the delocalization of π-electrons, which weakens the C=O bond. The C=C stretching vibrations of the conjugated diene system are expected to produce strong to medium absorption bands in the 1500-1650 cm⁻¹ region.

For 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-, the presence of three electron-donating methoxy groups is expected to further influence the electronic distribution within the ring and, consequently, the vibrational frequencies of the carbonyl and double bonds. The electron-donating nature of the methoxy groups at the C5 and C6 positions would likely increase the electron density in the conjugated system, potentially leading to a slight decrease in the C=O stretching frequency.

Functional Group Expected IR Absorption Range (cm⁻¹) Notes
Carbonyl (C=O) Stretch1650 - 1690The exact position is influenced by conjugation and substituent effects.
Conjugated C=C Stretch1500 - 1650Often appears as one or more strong to medium bands.
C-O (methoxy) Stretch1000 - 1300Asymmetric and symmetric stretching modes of the C-O-C bond.

Computational methods, such as Density Functional Theory (DFT), are invaluable for the detailed interpretation of vibrational spectra. By calculating the theoretical vibrational frequencies and their corresponding intensities, a predicted IR spectrum can be generated for a given molecular structure. Comparison of the experimental and computed spectra allows for a more precise assignment of the observed absorption bands to specific vibrational modes.

For a molecule like 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-, computational analysis would begin with geometry optimization to find the most stable conformation. Subsequently, a frequency calculation would be performed on the optimized structure to yield the theoretical vibrational spectrum. This approach can help to distinguish between different possible isomers and to understand the influence of the trimethoxy substitution pattern on the vibrational modes of the cyclohexadienone core.

X-ray Crystallography for Solid-State Structural Determination

When a cyclohexadienone derivative is chiral, X-ray crystallography can be used to determine its absolute configuration, provided that a suitable single crystal can be grown and the data is of sufficient quality. For adducts of cyclohexadienones, this technique allows for the unambiguous assignment of the stereochemistry at newly formed chiral centers.

In the case of 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-, an X-ray crystal structure would provide precise measurements of the bond lengths and angles within the cyclohexadienone ring and the methoxy substituents. This data would reveal the degree of planarity of the ring and the conformational preferences of the methoxy groups. While the parent molecule itself is not chiral, crystallographic analysis of its chiral derivatives or adducts would be essential for determining their absolute stereochemistry.

Structural Parameter Typical Value Range in Cyclohexadienones Information Gained
C=O Bond Length1.20 - 1.23 ÅIndicates the degree of double bond character.
C=C Bond Lengths1.33 - 1.36 ÅReflects the extent of conjugation within the ring.
C-C Bond Lengths1.45 - 1.52 ÅProvides information on the single bond character.
Ring Torsion AnglesVariableDefines the overall conformation of the cyclohexadienone ring.

Integration of Spectroscopic Data for Comprehensive Structural Elucidation

The most robust structural elucidation is achieved through the integration of data from multiple spectroscopic and analytical techniques. For 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-, a combination of IR spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and, where possible, X-ray crystallography would provide a complete and unambiguous structural assignment.

IR spectroscopy would confirm the presence of the key carbonyl and conjugated double bond functionalities. ¹H and ¹³C NMR spectroscopy would provide detailed information about the connectivity of atoms and the chemical environment of each proton and carbon, which is essential for determining the substitution pattern. High-resolution mass spectrometry would provide the exact molecular weight and elemental composition. Finally, if a crystalline sample is obtainable, X-ray crystallography would offer the definitive solid-state structure, confirming the connectivity and providing precise geometric parameters.

By combining the insights from each of these techniques, a comprehensive and validated structural determination of 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- can be achieved.

Computational and Theoretical Chemistry Studies of 2,4 Cyclohexadien 1 One, 5,6,6 Trimethoxy

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure. These methods solve approximations of the Schrödinger equation to determine the electronic energy and wave function of the system.

Density Functional Theory (DFT) Methods and Basis Set Selection for Cyclohexadienones

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying organic molecules due to its favorable balance of accuracy and computational cost. semanticscholar.org DFT methods calculate the electronic energy based on the molecule's electron density rather than the complex many-electron wave function. whiterose.ac.uk The choice of the functional and the basis set is crucial for obtaining reliable results. youtube.com

For cyclohexadienone systems, a variety of functionals can be employed. Hybrid functionals like B3LYP are widely used and have been shown to provide a good compromise between accuracy and efficiency for molecular structures and energetics. semanticscholar.org For more complex phenomena, such as reaction barriers or systems where non-covalent interactions are important, range-separated functionals like ωB97X-D or M06-2X may offer improved accuracy. rsc.orgtandfonline.com

The basis set is a set of mathematical functions used to construct the molecular orbitals. youtube.com The selection involves a trade-off between the desired accuracy and computational feasibility. umich.edu

Pople-style basis sets : Sets like 6-31G(d) and 6-311+G(d,p) are common. uni-rostock.de The "6-31G" denotes a split-valence basis, describing core orbitals with a single function and valence orbitals with two. uni-rostock.de The characters in parentheses, like (d) or (d,p), denote the addition of polarization functions, which allow for more flexibility in describing bonding by accounting for non-spherical electron distribution. uni-rostock.deuba.ar

Correlation-consistent basis sets : Developed by Dunning, sets like cc-pVDZ (correlation-consistent polarized Valence Double-Zeta) and cc-pVTZ (Triple-Zeta) are designed to systematically converge towards the complete basis set limit, offering a path to higher accuracy, albeit at a greater computational expense. umich.edu

The choice of method is often benchmarked against experimental data or higher-level calculations to ensure its appropriateness for the chemical system under investigation. whiterose.ac.uk

Table 1: Commonly Used DFT Functionals and Basis Sets for Organic Molecules

CategoryExamplesGeneral Application
DFT FunctionalsB3LYP, PBE0General purpose, good for geometries and thermochemistry. semanticscholar.org
ωB97X-D, M06-2XRecommended for systems with non-covalent interactions and for more accurate barrier height calculations. rsc.orgmdpi.com
Basis Sets6-31G(d), 6-311G(d,p)Good balance of cost and accuracy for small to medium-sized organic molecules. uni-rostock.de
cc-pVDZ, cc-pVTZ, cc-pVQZUsed for high-accuracy calculations and for extrapolating results to the complete basis set limit. umich.edu

Prediction of Molecular Geometry and Conformational Analysis

A primary application of quantum chemical calculations is the prediction of a molecule's three-dimensional structure. For a flexible molecule like a cyclohexadienone derivative, this involves not just determining bond lengths and angles but also identifying the most stable conformations. sapub.org The cyclohexadiene ring is not planar and typically adopts a twisted, half-chair-like conformation. The presence of substituents, such as the three methoxy (B1213986) groups in 5,6,6-trimethoxy-2,4-cyclohexadien-1-one, leads to multiple possible conformers with different spatial arrangements and energies.

Computational methods are used to perform a conformational analysis by:

Identifying all potential low-energy conformers.

Performing a geometry optimization for each conformer. This is an algorithmic process that finds the coordinates corresponding to a minimum on the potential energy surface. sapub.org

Calculating the relative energies of the optimized conformers to determine their populations at a given temperature.

For substituted cyclohexanes, substituents in an axial position can lead to destabilizing 1,3-diaxial interactions, which are steric repulsions with other axial groups. sapub.org While the dienone ring is partially unsaturated, similar steric considerations for the sp³-hybridized carbons (C5 and C6) would be critical in determining the most stable conformer of 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-.

Table 2: Illustrative Conformational Energy Data for a Substituted Cyclohexane (B81311)*

ConformerKey FeatureRelative Energy (kcal/mol)Equilibrium Population (298 K)
EquatorialSubstituent is in the equatorial position.0.00~95%
AxialSubstituent is in the axial position, causing 1,3-diaxial strain. sapub.org1.70~5%
*This table is a general example for a monosubstituted cyclohexane to illustrate the energy difference between conformers and is not specific to 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-.

Calculation of Energetic Parameters (e.g., heats of formation, reaction energies, zero-point vibrational energy)

DFT calculations can provide key energetic parameters that are crucial for understanding chemical stability and reactivity.

Heats of Formation (ΔHf°) : The standard enthalpy of formation can be challenging to calculate directly. A common and accurate approach involves the use of isodesmic reactions. nih.goved.ac.uk These are hypothetical reactions where the number and types of chemical bonds are conserved on both the reactant and product sides. This conservation allows for a cancellation of systematic errors in the calculation, leading to more reliable predictions of ΔHf°. ed.ac.uk

Reaction Energies (ΔEr) : The energy change in a chemical reaction is calculated as the difference between the total energies of the products and the reactants. For accurate results, these energies must include corrections for zero-point vibrational energy and thermal contributions to enthalpy. stackexchange.com

Zero-Point Vibrational Energy (ZPVE) : Molecules are never truly at rest, even at 0 Kelvin, due to vibrational motion. ZPVE is the energy of this ground vibrational state. It is calculated from the vibrational frequencies obtained via a frequency (Hessian) calculation performed at the optimized geometry. whiterose.ac.uk Including ZPVE is essential for obtaining accurate reaction energies and activation barriers.

Table 3: Example Calculation of Energetic Parameters for a Reaction*

ParameterDescriptionTypical Value (kcal/mol)
Electronic Energy (ΔEelec)Energy difference from solving the electronic Schrödinger equation.-25.0
Zero-Point Vibrational Energy Correction (ΔZPVE)Correction from vibrational frequencies. stackexchange.com+2.5
Thermal Enthalpy Correction (ΔH_therm)Correction to account for thermal population of rotational, translational, and vibrational states at a specific temperature (e.g., 298 K).+0.5
Total Reaction Enthalpy (ΔH_rxn)Sum of all contributions (ΔEelec + ΔZPVE + ΔH_therm).-22.0
*This table provides illustrative values to show how different energy components contribute to the overall reaction enthalpy.

Modeling of Reaction Pathways and Energy Profiles

Beyond static properties, computational chemistry excels at exploring the dynamics of chemical reactions, including the rearrangements that are characteristic of cyclohexadienone compounds. miami.edursc.org

Transition State Characterization and Activation Barriers for Cyclohexadienone Reactions

A chemical reaction proceeds from reactants to products via a high-energy state known as the transition state (TS). youtube.com The energy difference between the reactants and the transition state is the activation energy or activation barrier (ΔE‡), which is the primary determinant of the reaction rate. nih.gov

The computational modeling of a reaction pathway involves:

Locating the Transition State : A TS is a first-order saddle point on the potential energy surface. youtube.com Specialized algorithms are used to search for this structure, which connects the reactant and product minima.

Characterizing the Transition State : A true transition state must be confirmed by a frequency calculation. This calculation should yield exactly one imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds). youtube.com

Calculating the Activation Barrier : The activation barrier is computed as the difference in ZPVE-corrected energy between the transition state and the reactants. rsc.org

For cyclohexadienone reactions, such as photochemical rearrangements or cycloadditions, DFT calculations can map out the entire energy profile, identify intermediates, and calculate the activation barriers for competing pathways, thus providing insight into reaction mechanisms and product distributions. miami.edunih.gov

Table 4: Illustrative Activation Barriers for Competing Reaction Pathways*

Reaction PathwayDescriptionCalculated Activation Barrier (ΔG‡, kcal/mol)Kinetic Implication
Pathway AConcerted [4+2] Cycloaddition25.1Favored pathway under thermal conditions. nih.gov
Pathway BStepwise [2+2] Cycloaddition31.5Higher barrier, less kinetically favorable. nih.gov
Pathway CPhotochemical RearrangementN/A (Proceeds on excited state surface)Accessible via photo-excitation. miami.edu
*Data is representative of typical values for cyclohexadiene reactions to illustrate the concept and is not specific to 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-.

Simulation of Solvent Effects using Polarized Continuum Models (PCM)

Most chemical reactions are performed in a solvent, which can have a significant impact on reaction rates and equilibria. Explicitly modeling every solvent molecule is computationally prohibitive for most systems. wikipedia.org The Polarizable Continuum Model (PCM) is a widely used and efficient alternative that models the solvent as a continuous, polarizable dielectric medium. wikipedia.orgyoutube.com

In the PCM framework:

A cavity is created around the solute molecule. youtube.com

The solute's electron distribution polarizes the surrounding solvent continuum.

This polarized continuum, in turn, creates a reaction field that interacts with the solute, changing its energy and electronic structure. q-chem.com

This approach is particularly important for reactions involving polar or charged species, as the solvent can selectively stabilize the transition state or products, thereby altering the energy profile. researchgate.net Various implementations of PCM exist, such as the Integral Equation Formalism PCM (IEF-PCM) and the Conductor-like PCM (C-PCM), which are available in most major quantum chemistry software packages. wikipedia.orgq-chem.com For 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-, which contains multiple polar ether groups and a carbonyl group, accounting for solvent effects using PCM would be critical for accurately modeling its reactivity in solution.

Prediction and Interpretation of Spectroscopic Parameters

Computational methods are instrumental in predicting and interpreting spectroscopic data, which is crucial for structure elucidation and characterization.

The Gauge-Including Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. imist.maresearchgate.net This method, often employed in conjunction with Density Functional Theory (DFT), can predict the ¹H and ¹³C NMR spectra of a molecule with a high degree of accuracy. The process typically involves optimizing the molecular geometry and then calculating the NMR isotropic shielding constants for each nucleus. researchgate.net

For a given compound, the calculated shielding constants (σ) are then converted to chemical shifts (δ) by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS). A common method involves a linear regression analysis between the experimental and calculated shielding values, which can improve the accuracy of the prediction.

Table 1: Illustrative Example of GIAO-NMR Data for a Substituted Cyclohexadienone Derivative (Hypothetical Data)

AtomCalculated Chemical Shift (ppm)Experimental Chemical Shift (ppm)
C1185.2186.1
C2130.5131.2
C3150.8151.5
C4125.4126.3
C575.676.4
C695.195.9
OCH₃ (C5)58.358.9
OCH₃ (C6)60.160.7
OCH₃ (C6)60.360.9
H26.86.9
H37.27.3
H46.56.6

Note: The data in this table is hypothetical and serves to illustrate the type of information generated from GIAO-NMR calculations. It does not represent actual calculated or experimental values for 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-.

Theoretical infrared (IR) spectroscopy, calculated using methods like DFT, is a valuable tool for identifying the functional groups and vibrational modes of a molecule. By calculating the harmonic vibrational frequencies, one can generate a theoretical IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental spectra, accounting for anharmonicity and other method-inherent approximations.

For 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-, theoretical IR calculations would be expected to show characteristic vibrational modes. These would include the C=O stretching frequency of the ketone group, C=C stretching vibrations of the diene system, and various C-O and C-H stretching and bending modes associated with the methoxy and cyclohexadienone core structures. For example, the IR spectrum of a related compound, 2,4,6-trichloro-cyclohexa-2,5-dienone, shows a strong C=O stretch at 1681 cm⁻¹. mdpi.com

Table 2: Predicted Dominant Vibrational Frequencies for 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- (Illustrative)

Vibrational ModeCalculated Frequency (cm⁻¹)Expected Intensity
C=O Stretch1680 - 1700Strong
C=C Stretch (Diene)1600 - 1650Medium-Strong
C-O Stretch (Methoxy)1050 - 1250Strong
C-H Stretch (sp²)3000 - 3100Medium
C-H Stretch (sp³)2850 - 3000Medium

Note: The data in this table is illustrative and based on general expectations for the functional groups present. It does not represent actual calculated values for the title compound.

Analysis of Reactivity Descriptors (e.g., Chemical Hardness, Chemical Potential)

Conceptual DFT provides a framework for understanding and predicting chemical reactivity through various descriptors. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Chemical Potential (μ) : This descriptor indicates the tendency of electrons to escape from a system. It is related to the electronegativity of the molecule.

Chemical Hardness (η) : This represents the resistance to a change in electron distribution. A harder molecule is less reactive, while a softer molecule is more reactive.

These parameters are calculated as follows: μ ≈ (E_HOMO + E_LUMO) / 2 η ≈ (E_LUMO - E_HOMO) / 2

By analyzing the HOMO and LUMO energy levels and the resulting reactivity descriptors for 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-, one could predict its reactivity towards nucleophiles and electrophiles. The distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

Comparison of Theoretical Predictions with Experimental Observations

A critical step in computational chemistry is the comparison of theoretical predictions with experimental data. imist.manih.gov This validation process is essential for assessing the accuracy and reliability of the chosen computational methods and basis sets.

For 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-, this would involve synthesizing the compound and acquiring its experimental NMR and IR spectra. The experimental ¹H and ¹³C NMR chemical shifts would be compared to the values predicted by GIAO-NMR calculations. imist.ma A good correlation, often indicated by a high R² value in a linear regression analysis, would confirm the accuracy of the computed structure and electronic environment. imist.ma

Similarly, the calculated vibrational frequencies from the theoretical IR spectrum would be compared to the peaks in the experimental IR spectrum. mdpi.com A close correspondence between the predicted and observed spectra would validate the computational model and allow for confident assignment of the experimental vibrational bands.

In the absence of experimental data for the title compound, the validation of computational methods relies on their proven success with structurally related molecules. researchgate.netscielo.br

Synthetic Utility and Applications in Advanced Organic Synthesis

2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- as a Versatile Synthetic Intermediate

2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-, serves as a pluripotent building block, offering multiple reaction sites for strategic chemical modifications. The conjugated diene system, the enone functionality, and the geminal dimethoxy group at the C6 position (a masked ketone) provide a rich platform for a diverse range of chemical reactions. This versatility allows for its application in the synthesis of complex molecules, including natural products and novel aromatic compounds. rsc.orgmdpi.com

The cyclohexadienone motif is a common feature in numerous natural products and serves as a key precursor in their total synthesis. rsc.org The strategic placement of functional groups in 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- makes it an attractive starting material for accessing complex natural product-inspired scaffolds. Synthetic strategies often leverage the dienone's ability to participate in cycloaddition reactions to rapidly build molecular complexity. For instance, intramolecular Diels-Alder reactions involving cyclohexadienone derivatives are a powerful method for constructing polycyclic frameworks found in various natural products. researchgate.netacs.org While specific total syntheses employing the 5,6,6-trimethoxy substituted variant are not prominently detailed in the literature, its structural features align with synthetic strategies used for other complex molecules. The geminal dimethoxy group, for example, can be hydrolyzed to reveal a ketone, enabling further functionalization or ring-forming reactions crucial for elaborating natural product skeletons.

Cyclohexadienones are well-established precursors to highly substituted phenolic and other aromatic compounds. The dienone-phenol rearrangement is a classic transformation that involves the acid-catalyzed migration of a substituent and subsequent tautomerization to an aromatic phenol (B47542). For 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-, such rearrangements could potentially lead to various substituted dimethoxy- or trimethoxyphenols, which are valuable intermediates in their own right.

Furthermore, cycloaddition reactions with subsequent aromatization provide a powerful route to substituted aromatic systems. The reaction of methoxy-substituted cyclohexadienes with dienophiles like alkylpropiolic esters can yield highly substituted methoxybenzoates. researchgate.net This strategy, applied to 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-, would involve a Diels-Alder reaction followed by an elimination step to afford a polysubstituted aromatic ring, a common structural motif in many biologically active compounds.

Table 1: Potential Aromatic Products from 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-

Reaction TypeReagents/ConditionsPotential Product Type
Dienone-Phenol RearrangementAcid Catalyst (e.g., H₂SO₄)Substituted Hydroquinones/Catechols
Diels-Alder/AromatizationDienophile (e.g., DMAD), HeatPolysubstituted Benzoate Esters

One of the most significant applications of cyclohexadienones in synthesis is their participation as the diene component in Diels-Alder reactions to form bicyclo[2.2.2]octane skeletons. arkat-usa.org These bridged bicyclic systems are of considerable interest due to their rigid structure and presence in various commercial and biologically active molecules. google.com

The reaction of 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- with a suitable dienophile, such as maleic anhydride (B1165640) or an acrylate, would proceed via a [4+2] cycloaddition to furnish a highly functionalized bicyclo[2.2.2]octenone derivative. researchgate.netcdnsciencepub.com The stereochemical outcome of this reaction is often highly predictable, following the endo rule. These reactions can be performed under thermal conditions or with Lewis acid catalysis to enhance reactivity and selectivity. mdpi.com The resulting bicyclic adducts can then undergo further transformations, such as rearrangements or oxidative decarboxylations, to access a variety of complex polycyclic structures. cdnsciencepub.comcdnsciencepub.com

Table 2: Exemplary Diels-Alder Reactions for Bicyclo[2.2.2]octane Synthesis

Diene Precursor TypeDienophileKey Product FeatureReference
o-(3-alkenyl) phenolsLead tetraacetate (forms dienone in situ)Isotwistene derivatives researchgate.net
1-Methoxy-2-methyl-1,4-cyclohexadieneMaleic anhydride1-methoxy-endo-7-methylbicyclo[2.2.2]oct-5-ene-syn-2,3-dicarboxylic acid anhydride cdnsciencepub.comcdnsciencepub.com
2,6-dimethylphenolAcrylic acid / Lead tetraacetateexo-6-hydroxy-4,6-dimethyl-5-oxobicyclo [2.2.2]oct-7-ene-exo-2-carboxylic acid lactones researchgate.net

Strategies for Further Chemical Modification and Diversification of Cyclohexadienone Scaffolds

The cyclohexadienone framework is ripe for chemical diversification, enabling access to a broad range of molecular architectures from a single starting material. rsc.org For 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-, several strategies can be employed:

Modification of the Carbonyl Group: The ketone can be subjected to nucleophilic addition, reduction to the corresponding alcohol, or conversion to an olefin via a Wittig-type reaction.

Reactions at the Double Bonds: The conjugated double bonds can undergo selective reduction or participate in various pericyclic reactions beyond the Diels-Alder reaction, such as [2+2] photocycloadditions. nih.gov Epoxidation of the double bonds can lead to intermediates for further functionalization.

Manipulation of the Methoxy (B1213986) Groups: The geminal dimethoxy group at C6 is a stable acetal (B89532) that can be hydrolyzed under acidic conditions to reveal a ketone. This latent functionality dramatically increases the synthetic possibilities, allowing for subsequent aldol (B89426) reactions, alpha-functionalization, or Baeyer-Villiger oxidation. The enol ether methoxy group at C5 can also be targeted for specific transformations.

Cross-Coupling Reactions: Conversion of the enone system to a vinyl triflate or halide would allow for the introduction of various substituents via transition-metal-catalyzed cross-coupling reactions.

These modifications can be used to rapidly generate a library of structurally diverse compounds, a key strategy in medicinal chemistry and materials science. unibas.it

Role in the Generation of Novel and Chemically Interesting Molecular Scaffolds

The inherent reactivity of the cyclohexadienone core allows for its use in generating novel and synthetically challenging molecular scaffolds. Beyond the direct products of cycloaddition reactions, the initial adducts can be induced to undergo skeletal rearrangements, leading to completely new ring systems. This concept, often termed "scaffold hopping," is a powerful tool for exploring new areas of chemical space. uchicago.edu

For example, the bicyclo[2.2.2]octane systems derived from 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- can rearrange to form bicyclo[3.2.1]octane frameworks under certain oxidative conditions. cdnsciencepub.comcdnsciencepub.com Annulation reactions, which involve the formation of a new ring fused to an existing one, are also a key application. chim.it The functional handles present on the cyclohexadienone allow for sequential reactions, building up complex polycyclic systems such as cyclohexane-angularly-fused triquinanes (6-5-5-5 tetracycles). nih.gov The ability to generate stereochemically rich and diverse scaffolds from a relatively simple starting material underscores the value of 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy- in modern synthetic chemistry. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for 2,4-Cyclohexadien-1-one, 5,6,6-trimethoxy-?

  • Methodological Answer : The compound can be synthesized via regioselective methoxylation of cyclohexadienone precursors. For example, AlCl₃-catalyzed Friedel-Crafts alkylation or acid-mediated cyclization of polyoxygenated intermediates may be employed, as demonstrated in similar trimethoxy-substituted systems . Reaction progress should be monitored via TLC, with purification using silica gel chromatography. Yield optimization often requires temperature control (e.g., 0°C for electrophilic substitutions) and inert atmospheres to prevent oxidation of methoxy groups .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H and ¹³C NMR are essential for confirming methoxy group positions (δ 3.6–3.8 ppm for OCH₃) and cyclohexadienone conjugation (δ 5.5–6.5 ppm for conjugated double bonds) .
  • HRMS : High-resolution mass spectrometry validates molecular formula (e.g., C₁₁H₁₄O₄ requires m/z 210.0892) .
  • IR : Confirms carbonyl stretching (~1680 cm⁻¹) and methoxy C-O bonds (~1250 cm⁻¹) .

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer :

  • PPE : Use nitrile gloves, safety goggles, and lab coats to avoid dermal/ocular exposure.
  • Ventilation : Perform reactions in a fume hood to mitigate inhalation risks, as cyclohexadienone derivatives may release volatile byproducts (e.g., carbon oxides) .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction mechanisms for methoxy group installation be validated?

  • Methodological Answer : Isotopic labeling (e.g., ¹⁸O-methanol in methoxylation) combined with kinetic isotope effect (KIE) studies can elucidate nucleophilic substitution pathways. Computational modeling (DFT) further predicts regioselectivity, as seen in analogous trimethoxyflavone syntheses . Contrasting experimental and theoretical data may reveal solvent effects or transition-state stabilization .

Q. How should researchers address contradictions in spectral data during characterization?

  • Methodological Answer :

  • Case Example : Discrepancies in ¹³C NMR shifts may arise from tautomerism in the cyclohexadienone ring. Use variable-temperature NMR to identify dynamic equilibria .
  • Statistical Validation : Apply Grubbs’ test to outlier data points (e.g., HRMS m/z deviations > 5 ppm) and cross-validate with independent techniques like X-ray crystallography if crystals are obtainable .

Q. What strategies optimize yield in large-scale syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., BF₃·Et₂O vs. AlCl₃) for improved turnover in methoxylation steps .
  • Flow Chemistry : Continuous flow systems minimize side reactions (e.g., over-oxidation) by controlling residence time and temperature gradients .

Q. How can the compound’s bioactivity be evaluated against cancer cell lines?

  • Methodological Answer :

  • In Vitro Assays : Use MTT/WST-1 assays to measure cytotoxicity in HeLa or MCF-7 cells. Include positive controls (e.g., doxorubicin) and normalize results to solvent-only groups .
  • Mechanistic Studies : Perform ROS detection assays (e.g., DCFH-DA staining) to assess oxidative stress induction, a common pathway for trimethoxy-substituted anticancer agents .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.